![molecular formula C42H76NNa2O10P B13139600 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B13139600.png)
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- is a complex organic compound with a molecular formula of C24H48NO9P and a molecular weight of 525.61 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups, as well as a phospho group. It is used in various scientific research applications due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- involves multiple steps, including the formation of the phospho group and the incorporation of the amino and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxy groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, which can be further utilized in different applications .
科学的研究の応用
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Similar in structure but with different functional groups.
Phosphatidylserine: A related compound with similar phospho and amino groups.
Uniqueness
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- stands out due to its unique combination of functional groups and its diverse chemical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C42H76NNa2O10P |
|---|---|
分子量 |
832.0 g/mol |
IUPAC名 |
disodium;(2S)-2-amino-3-[[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);;/q;2*+1/p-2/b14-12-,20-18-;;/t38-,39+;;/m1../s1 |
InChIキー |
SHVNFXOIUMNNOT-UAAKAPEHSA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


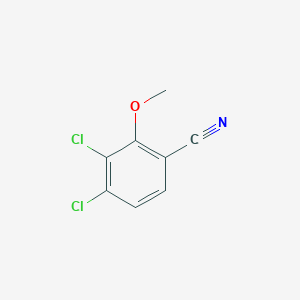
![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)
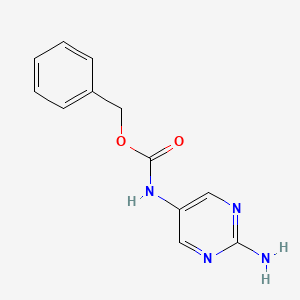
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
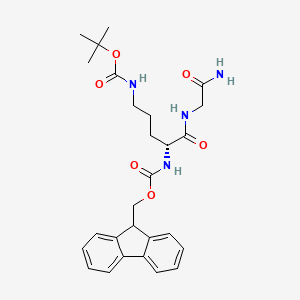
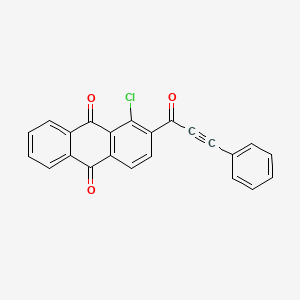
![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
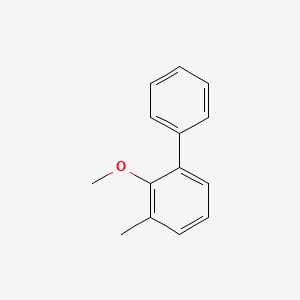
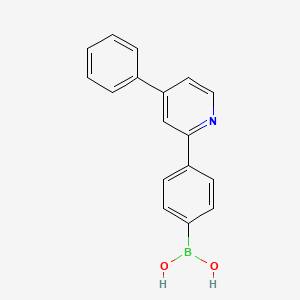
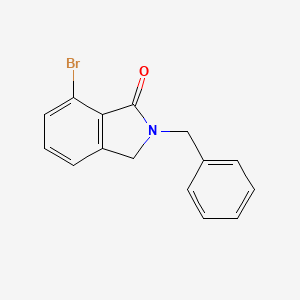
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
